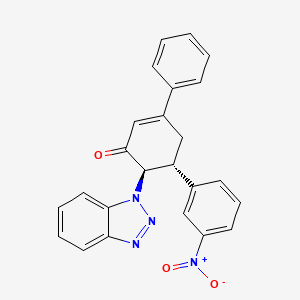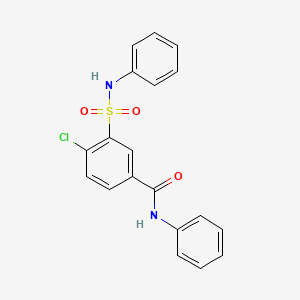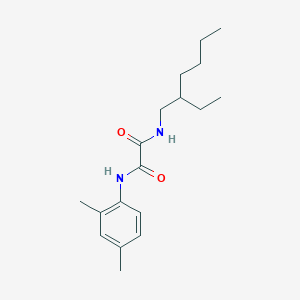![molecular formula C20H19N3O3S2 B11543851 N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida es un compuesto orgánico complejo que ha despertado interés debido a su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un grupo benzamida unido a un anillo de benzotiazol, que está conectado a una unidad de morfolina a través de un puente sulfanyl.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de benzotiazol, seguida de la introducción de la unidad de morfolina y el grupo benzamida. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, morfolina y cloruro de benzoílo. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como diclorometano o etanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, potencialmente mejorando la actividad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, niveles de pH y disolventes para facilitar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-metoxi-N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida
- 6-etoxi-4-N-(2-morfolin-4-iletil)-2-N-propan-2-il-1,3,5-triazina-2,4-diamina
Unicidad
N-(2-{[2-(morfolin-4-il)-2-oxoethyl]sulfanil}-1,3-benzotiazol-6-il)benzamida es único debido a su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C20H19N3O3S2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3S2/c24-18(23-8-10-26-11-9-23)13-27-20-22-16-7-6-15(12-17(16)28-20)21-19(25)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,25) |
Clave InChI |
JCTLLFIDLWMOMN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)

![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
![4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11543848.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11543869.png)
